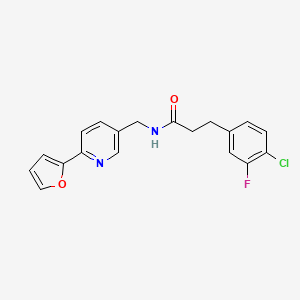
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, also known as CFMP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide' involves the reaction of 4-chloro-3-fluoroaniline with 2-furancarboxaldehyde to form 3-(4-chloro-3-fluorophenyl)-2-furanmethanol. This intermediate is then reacted with 6-(pyridin-3-yl)methylpyridin-2-amine to form the final product.
Starting Materials
4-chloro-3-fluoroaniline, 2-furancarboxaldehyde, 6-(pyridin-3-yl)methylpyridin-2-amine
Reaction
Step 1: Reaction of 4-chloro-3-fluoroaniline with 2-furancarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form 3-(4-chloro-3-fluorophenyl)-2-furanmethanol., Step 2: Reaction of 3-(4-chloro-3-fluorophenyl)-2-furanmethanol with 6-(pyridin-3-yl)methylpyridin-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide.
Wirkmechanismus
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide exerts its inhibitory effects on HDACs and PDEs by binding to their active sites and preventing the enzymes from catalyzing their substrates. This leads to alterations in gene expression and cellular signaling pathways, which can have downstream effects on cellular processes such as differentiation, proliferation, and apoptosis.
Biochemische Und Physiologische Effekte
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and oxidative stress in neurodegenerative disorders, and the enhancement of memory and learning in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several advantages for use in lab experiments, including its high potency and specificity for HDACs and PDEs, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, including the development of more potent and selective analogs, the investigation of its effects on other enzymes and cellular pathways, and the exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, particularly with regards to long-term use.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have potent inhibitory effects on several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play key roles in regulating gene expression and cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-6-3-13(10-16(15)21)5-8-19(24)23-12-14-4-7-17(22-11-14)18-2-1-9-25-18/h1-4,6-7,9-11H,5,8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEONRIHQOPQUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

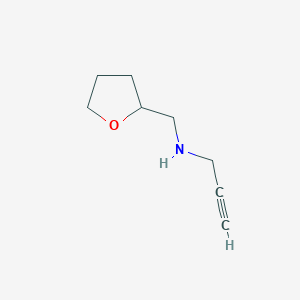
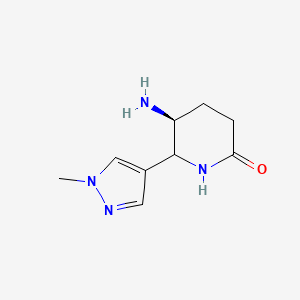
![Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2449918.png)
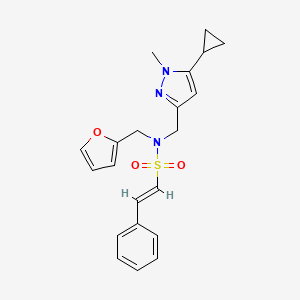
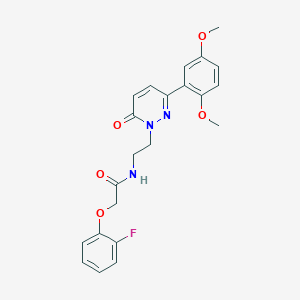
![Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2449923.png)
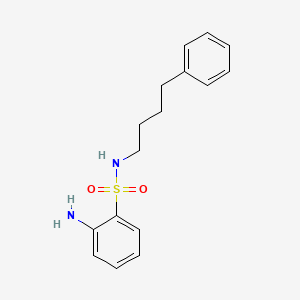
![Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate](/img/structure/B2449928.png)
![5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2449929.png)
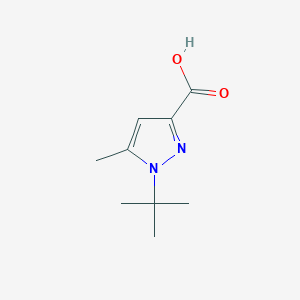
![N-{3-[benzyl(methyl)amino]propyl}-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2449933.png)
![4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2449934.png)
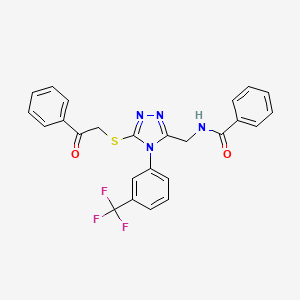
![Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2449938.png)